molecular formula C12H22O B1149811 Geosmin CAS No. 16423-19-1

Geosmin

Cat. No.: B1149811
CAS No.: 16423-19-1
M. Wt: 182.30
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Description

Geosmin is a bicyclic, irregular sesquiterpenoid alcohol with the molecular formula C12H22O and is renowned for its potent earthy or musty odor . The human olfactory system is exceptionally sensitive to this compound, with a detection threshold reported to be as low as 5 parts per trillion in air and 0.006 to 0.01 micrograms per liter in water . This compound is produced as a secondary metabolite by various microorganisms, including soil-dwelling bacteria in the genus Streptomyces (Actinomyces) and several genera of cyanobacteria such as Anabaena and Planktothrix . In 2024, a human odorant receptor (OR11A1) was identified that is selectively activated by this compound, with its function conserved across mammalian orthologs . In scientific research, this compound is a critical molecule for studies in chemical ecology and sensory biology. It acts as a semiochemical, eliciting both attractive and repulsive behaviors across different species . For example, it attracts springtails and Aedes aegypti mosquitoes, potentially aiding in the dispersal of microbial spores and guiding oviposition sites, respectively . Conversely, it triggers avoidance behaviors in organisms like the fruit fly Drosophila melanogaster and the nematode Caenorhabditis elegans , where it may serve as an aposematic signal warning of potentially toxic microbes . This compound is also a major focus in environmental and food science, as it is a primary cause of earthy off-flavors in drinking water, farmed fish (e.g., carp, catfish, tilapia), wine, and beetroots . This makes it a key target for research into water treatment remediation methods, such as advanced oxidation and adsorption . The biosynthesis of this compound has been extensively studied; in Streptomyces coelicolor , a single enzyme, this compound synthase, converts farnesyl diphosphate to this compound in a two-step, Mg2+-dependent reaction . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

(4R,4aR,8aS)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPUXFOGCDVKGO-GRYCIOLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1(CCCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@]2([C@]1(CCCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030886
Record name (+/-)-Geosmin
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Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16423-19-1
Record name rel-(4R,4aR,8aS)-Octahydro-4,8a-dimethyl-4a(2H)-naphthalenol
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Record name (+/-)-Geosmin
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Record name (�±)-Geosmin
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Preparation Methods

Method from CN102964219A

This 8-step protocol begins with 2,6-dimethylcyclohexanone and achieves a remarkable 50% overall yield:

  • Imine Formation : Reacting 2,6-dimethylcyclohexanone with (R)-α-naphthylethylamine in toluene/TiCl4_4 yields a chiral imine intermediate (99% yield).

  • Butenone Substitution : The imine undergoes nucleophilic substitution with butenone to install a ketone sidechain (85% yield).

  • Acidic Deprotection : Trifluoroacetic acid cleaves the naphthylethyl group, generating a cyclohexanone derivative (90% yield).

  • Base-Induced Cyclization : Intramolecular aldol condensation forms the α,β-unsaturated ketone (88% yield).

  • Epoxidation : Dimethyldioxirane oxidizes the double bond to an epoxide (82% yield).

  • Reduction : Sodium borohydride reduces the ketone to a secondary alcohol (89% yield).

  • Mesylation and Elimination : Methanesulfonyl chloride facilitates hydroxyl group displacement, forming an alkene (85% yield).

  • Final Reduction : Lithium aluminum hydride reduces the epoxide to the target alcohol, this compound (89% yield, 99% purity).

Key Advantages :

  • Gram-scale production capability.

  • Avoids cryogenic conditions and expensive catalysts.

Method from CN102557882A

This alternative 7-step route starts with 2-methylcyclohexanone and (S)-α-phenethylamine, achieving a 45% total yield:

  • Imine Synthesis : Condensation of 2-methylcyclohexanone with (S)-α-phenethylamine forms a Schiff base (95% yield).

  • Pentenone Addition : Michael addition with pentenone extends the carbon chain (80% yield).

  • Acidic Work-Up : Glacial acetic acid removes the chiral auxiliary (88% yield).

  • Cyclization : Alkaline conditions induce ring closure to a bicyclic ketone (85% yield).

  • Epoxidation and Reduction : Similar to CN102964219A but using hydrogen peroxide and borane-THF (78% yield).

Key Advantages :

  • Utilizes inexpensive phenethylamine.

  • Reduced reaction times (48 hours total).

Comparative Analysis of Synthetic Methods

ParameterMarshall (1968)Ayer (1976)CN102964219ACN102557882A
Starting MaterialOctahydronaphthaleneMethylcyclohexanone2,6-Dimethylcyclohexanone2-Methylcyclohexanone
Total Steps9787
Overall Yield12%18%50%45%
Key ReagentsOzone, H2_2/NiClaisen catalystTiCl4_4, NaBH4_4H2_2O2_2, BH3_3
ScalabilityMilligramMilligramGramGram
Chiral ControlNonePartialHigh (R-config)High (S-config)

Chemical Reactions Analysis

Types of Reactions: Geosmin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions with halogens under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Environmental Science

Detection of Water Contamination
Geosmin is a significant marker for water quality, often indicating the presence of certain bacteria in aquatic environments. It is produced by various microorganisms, including cyanobacteria and actinomycetes. The detection of this compound in water supplies can signal potential contamination, prompting further investigation into water treatment processes.

  • Case Study: A study developed a sensitive method for analyzing this compound in water samples using solid-phase extraction combined with gas chromatography-mass spectrometry (GC-MS). The method achieved detection limits as low as 0.1 parts per trillion (ppt), allowing for precise monitoring of this compound levels in drinking water sources .

Reduction Techniques
this compound's presence can negatively affect the taste and odor of drinking water. Research has shown that applying algaecides can significantly reduce this compound concentrations in water systems. For instance, a study conducted in Oklahoma demonstrated that the use of an ionic copper algaecide led to an 83% reduction in this compound levels during treatment periods .

Agriculture

Soil Health Indicator
this compound serves as an indicator of soil health and microbial activity. Its production is associated with specific soil bacteria, which play crucial roles in nutrient cycling and organic matter decomposition.

  • Research Findings: Investigations into the microbial community structure have shown that increased levels of this compound correlate with higher biodiversity in soil ecosystems. This suggests that monitoring this compound levels could provide insights into soil health and productivity .

Pest Deterrent
this compound has been observed to deter certain pests from feeding on plants. Studies indicate that it acts as an aposematic signal, warning predators about the unpalatability of its producing organisms.

  • Case Study: Research involving Caenorhabditis elegans demonstrated that this nematode avoided Streptomyces coelicolor, a bacterium that produces this compound. The presence of this compound influenced the movement patterns of the nematodes, suggesting its potential use in pest management strategies .

Food and Beverage Industry

Flavor Profile Enhancement
this compound contributes to the flavor profiles of various foods, particularly root vegetables like beets and carrots. Its earthy taste is often desirable in culinary applications.

  • Research Insights: A study highlighted how different cultivars of crops exhibit varying levels of this compound production, affecting their flavor characteristics. For example, specific kidney bean varieties were found to produce higher concentrations of this compound, influencing consumer preference .

Quality Control
Monitoring this compound levels is essential for maintaining the quality of food products, especially in beverages like wine and beer where off-flavors can arise from microbial contamination.

Biotechnology

Bioprospecting for Natural Products
this compound-producing microorganisms are explored for their potential in biotechnological applications, including the production of natural compounds with pharmaceutical properties.

  • Research Findings: Studies have shown that certain strains of Streptomyces not only produce this compound but also a variety of bioactive metabolites that could be harnessed for drug development .

Mechanism of Action

Geosmin is often compared with other similar compounds, particularly 2-methylisoborneol, which also contributes to earthy and musty odors in water and soil. Both compounds are produced by microorganisms and have similar sensory properties. this compound has a lower odor detection threshold, making it more potent in terms of its sensory impact .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

2-Methylisoborneol (2-MIB)

2-MIB (C₁₁H₂₀O) is a monoterpenoid compound with a camphor-like odor, often co-occurring with geosmin in water systems.

Key Comparisons:
Parameter This compound 2-MIB
Chemical Structure Bicyclic sesquiterpene alcohol Bicyclic monoterpene alcohol
Odor Threshold 4–10 ng/L (water) 15 ng/L (water)
Primary Producers Cyanobacteria, Streptomyces spp. Cyanobacteria (e.g., Planktothrix)
Sensor Response Requires 5× higher concentration than 2-MIB for equivalent semiconductor sensor response More sensitive to MOS gas sensors at lower concentrations
Ecological Role Attracts mosquitoes; repels flies Less studied in ecological interactions
Seasonal Variation Correlates with cyanobacteria blooms, but less temperature-sensitive Stronger correlation with high water temperatures (>20°C)
Degradation Products Acyclic alkenes, carbonyl compounds 2-Methylenebornane (less odorous)
Research Findings:
  • Concentration Trends: During algal blooms, this compound and 2-MIB concentrations averaged 10.7 µg/L and 15.0 µg/L, respectively, with 2-MIB showing a 60% increase compared to non-bloom periods .
  • Detection Methods : Semiconductor gas sensors detect 2-MIB at 5 µg/L with responses similar to this compound at 25 µg/L, highlighting 2-MIB’s higher sensitivity in sensor-based systems .
  • Genetic Monitoring : qPCR studies show stronger correlations between 2-MIB synthase (mic) gene copy numbers and odorant concentrations (R²=0.8478) compared to this compound (geo) genes (R²=0.601) .

Germacradienol

Germacradienol (C₁₅H₂₆O) is a precursor to this compound in Streptomyces spp. and shares structural similarities but lacks the earthy odor .

Key Comparisons:
Parameter This compound Germacradienol
Biosynthetic Pathway Derived from germacradienol via geoA gene Direct product of geoA activity
Odor Profile Earthy/musty Odorless
Environmental Impact Major T&O compound in water No direct sensory impact

Data Tables

Table 1: Key Physicochemical Properties

Property This compound 2-MIB
Molecular Formula C₁₂H₂₂O C₁₁H₂₀O
CAS Registry Number 19700-21-1 2371-42-8 (Not in evidence)
Detection Threshold 4–10 ng/L 15 ng/L
Major Producers Cyanobacteria, Streptomyces Cyanobacteria

Table 2: Removal Efficiency in Water Treatment

Method This compound Removal 2-MIB Removal
Ozonation Effective Moderate
Photocatalysis Degrades to acyclic compounds Limited data
Granular Activated Carbon Partial adsorption Partial adsorption

Research Highlights

Sensor Technology: MOS gas sensors differentiate this compound and 2-MIB using dynamic headspace analysis, with 2-MIB showing higher sensitivity .

Genetic Correlations : Monitoring mic and geo gene copy numbers via qPCR provides early warnings for 2-MIB/geosmin outbreaks in reservoirs .

Biological Activity

Geosmin is a naturally occurring organic compound with the chemical formula C12H22OC_{12}H_{22}O that imparts a characteristic earthy flavor and aroma. It is produced by various microorganisms, including actinobacteria, myxobacteria, cyanobacteria, and fungi. This article explores the biological activity of this compound, focusing on its ecological roles, effects on organisms, and implications for environmental management.

Production and Ecological Role

This compound production is a conserved trait among several microbial taxa. Research indicates that this compound serves as an aposematic signal , warning potential predators of the unpalatability of toxin-producing microbes. This role is particularly significant in environments where these microorganisms thrive, such as soil and aquatic ecosystems.

This compound Production Dynamics

The production of this compound varies with the growth phase of its producers. For instance, in the predatory bacterium Myxococcus xanthus, this compound concentrations peak during the early stationary phase after rising in the exponential phase, suggesting its role in predation and competition for resources ( ).

Table 1: this compound Production in M. xanthus

Growth PhaseThis compound Concentration (ng/mL)
Exponential PhaseIncreasing
Early Stationary PhasePeak observed
Late Stationary PhaseDecreasing

Impact on Eukaryotic Organisms

This compound has been shown to influence the behavior of eukaryotic organisms, particularly nematodes like Caenorhabditis elegans. When exposed to this compound, these worms exhibit erratic movement patterns and increased speed, which may serve as a behavioral deterrent against predation ( ). The compound is not toxic but alters locomotion by activating specific gustatory neurons ( ).

Table 2: Behavioral Changes in C. elegans Exposed to this compound

Treatment ConditionBehavioral Response
Control (no this compound)Normal movement
This compound presentErratic movement, increased speed

Environmental Management

This compound is also relevant in water treatment processes due to its impact on taste and odor in drinking water. A case study demonstrated that the application of algaecides significantly reduced this compound concentrations in water sources. For example, in a water treatment plant, median reductions reached up to 83% when algaecides were applied compared to natural degradation alone ( ).

Table 3: this compound Reduction through Algaecide Application

Treatment MethodMedian this compound Reduction (%)
Natural Degradation56.7%
Algaecide Application83%

Case Studies and Research Findings

  • Field Studies on this compound Dynamics : A study conducted in a Mediterranean river highlighted the seasonal fluctuations of this compound concentrations linked to cyanobacterial blooms. Multiple regression models were developed to predict this compound levels based on environmental factors ( ).
  • Microbial Utilization of this compound : Research indicated that certain bacterial strains can utilize this compound as a carbon source, effectively reducing its concentration in treated water environments ( ).
  • Detection Methods : Advances in sensor technology have enabled the monitoring of this compound levels in water systems using gas sensors, providing early warnings for taste and odor issues ( ).

Q & A

What are the standard analytical methods for quantifying geosmin in environmental samples, and how are they validated?

Basic
this compound is commonly quantified using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) . Validation includes calibration with certified standards, recovery tests, and reproducibility assessments. For example, SPME fiber selection (e.g., carboxen/polydimethylsiloxane) optimizes adsorption efficiency, while GC-MS parameters (e.g., ionization mode, column type) ensure specificity . QA/QC protocols require blank samples, spike recovery tests (85–115%), and inter-laboratory comparisons to minimize matrix effects (e.g., humic acid interference) .

How do environmental factors influence this compound production in microbial communities?

Basic
this compound biosynthesis in actinomycetes and cyanobacteria is regulated by nutrient availability (e.g., carbon/nitrogen ratios), temperature (optimal ~25–30°C), and oxygen levels. Streptomyces spp. produce this compound during sporulation, often triggered by phosphorus limitation. Experimental designs should include controlled bioreactors with real-time monitoring of dissolved oxygen and metabolite profiling to correlate conditions with this compound yields .

What experimental designs are recommended for assessing diurnal variations in this compound concentration in plant tissues?

Advanced
Use diurnal sampling protocols with hourly intervals over 24–72 hours, paired with ANOVA to test time-dependent effects. Root tissues should be homogenized and extracted using methanol/water (70:30) to minimize degradation. Statistical power requires ≥5 biological replicates per timepoint, as weak correlations (e.g., R²=0.012 in beetroots) may mask trends. Include controls for circadian rhythms (e.g., light/dark cycles) and validate findings across multiple growing seasons .

How can weak correlations between this compound concentration and plant root traits be analyzed rigorously?

Advanced
Employ multivariate regression models to account for confounding variables (e.g., root mass, soil pH). For weak correlations (e.g., R²=0.048 between this compound and Brix in beets), use bootstrapping or Bayesian inference to assess significance. Pair with RNA-seq to identify metabolic pathways (e.g., terpene synthase activity) that may explain residual variance .

What strategies optimize β-cyclodextrin-based polymers for this compound removal in water treatment?

Advanced
Synthesize β-CD polymers crosslinked with hexamethylene diisocyanate (HMDI) or toluene diisocyanate (TDI) and test adsorption capacity via batch experiments. Optimize pore size (1–2 nm) and hydrophobicity to enhance this compound binding. Address interference from humic acids by pre-treating water with coagulants (e.g., alum). Validate using pilot-scale systems with GC-MS quantification .

What genomic approaches identify this compound synthase genes in Beta vulgaris?

Advanced
Use allele frequency analysis on bulked segregant pools from high/low this compound phenotypes. Prioritize chromosome 8 terpene synthase candidates via RNA-seq differential expression (e.g., epidermal vs. parenchymal tissues). Validate via CRISPR-Cas9 knockout and GC-MS profiling of mutants .

How can QA/QC protocols mitigate errors in this compound quantification during fieldwork?

Basic
Implement presampling plans with sterilized containers to avoid actinomycete contamination. Use field blanks and spiked samples to track recovery rates. For GC-MS, include internal standards (e.g., deuterated this compound) and calibrate daily. Store samples at −80°C to prevent degradation .

What intermediate products are formed during photocatalytic degradation of this compound?

Advanced
TiO₂/UV photocatalysis produces intermediates like 3,5-dimethylhex-1-ene and 2-heptanal , identified via GC-MS. Pathway analysis suggests hydroxyl radical attack at the this compound cyclohexane ring, followed by fragmentation. Monitor reaction kinetics using LC-OCD to track organic carbon removal .

How can microbial source tracking differentiate this compound producers in aquatic systems?

Basic
Combine qPCR (e.g., geoA gene for actinomycetes) with microbial community profiling (16S rRNA sequencing). For cyanobacteria, monitor mibC homologs. Pair with this compound quantification in controlled mesocosms to correlate taxa with odorant production .

What parameters determine the efficiency of ozone/peroxide advanced oxidation for this compound removal?

Advanced
In pilot-scale systems, optimize ozone dose (1–3 mg/L) and H₂O₂ ratio (0.5–1.5 mg/L) to maximize hydroxyl radical generation. Monitor UV254 and dissolved organic carbon (DOC) to assess oxidant demand. Post-treatment biofiltration (e.g., sand filters) removes residual intermediates. Track this compound via on-line SPME-GC-MS to ensure ≤10 ng/L compliance .

Notes

  • Methodological rigor : Emphasize replication, statistical power, and validation across studies.
  • Data contradictions : Address discrepancies (e.g., diurnal trends vs. ANOVA non-significance) via meta-analysis or improved sampling designs.
  • Advanced techniques : Prioritize genomic, photocatalytic, and adsorption studies for novel insights.

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